molecular formula C9H7N3O5 B12516846 4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid

4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B12516846
M. Wt: 237.17 g/mol
InChI Key: QHJUXQQQLBCREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound that features a nitropyridine moiety attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods help in managing highly exothermic reactions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-((5-Nitropyridin-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems .

Properties

Molecular Formula

C9H7N3O5

Molecular Weight

237.17 g/mol

IUPAC Name

4-[(5-nitropyridin-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H7N3O5/c13-8(3-4-9(14)15)11-7-2-1-6(5-10-7)12(16)17/h1-5H,(H,14,15)(H,10,11,13)

InChI Key

QHJUXQQQLBCREG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C=CC(=O)O

Origin of Product

United States

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